

Application Notes and Protocols for LAS190792

Receptor Binding Affinity Assay

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Compound of Interest

Compound Name: LAS190792

Cat. No.: B11935823

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Introduction

LAS190792 is a potent bifunctional molecule characterized as a muscarinic receptor antagonist and a β 2-adrenoceptor agonist, making it a subject of significant interest in the development of therapeutics for respiratory diseases.[1][2] Understanding its binding affinity to its target receptors is crucial for elucidating its pharmacological profile and optimizing its therapeutic potential. These application notes provide a comprehensive overview of the receptor binding characteristics of **LAS190792** and detailed protocols for conducting receptor binding affinity assays.

Quantitative Data Summary

The binding affinity of **LAS190792** has been determined for various muscarinic and β -adrenergic receptor subtypes. The data, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), are summarized in the table below. A higher pIC50 value indicates a stronger binding affinity.

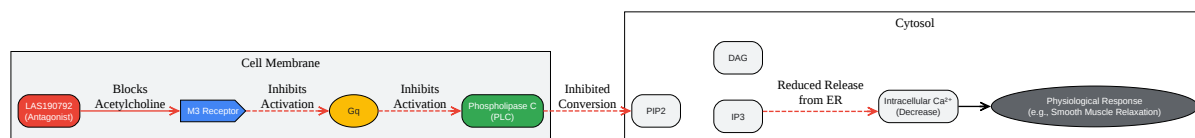
Receptor Subtype	pIC50
Muscarinic M1	8.9[3]
Muscarinic M2	8.8[3]
Muscarinic M3	8.8[2][3]
Muscarinic M4	9.2[3]
Muscarinic M5	8.2[3]
β1-Adrenoceptor	7.5[3]
β2-Adrenoceptor	9.1[3]
β3-Adrenoceptor	5.6[3]

Additionally, the functional potency of **LAS190792** as a β2-adrenoceptor agonist has been reported with a pEC50 of 9.6 in isolated trachea preparations.[2]

Signaling Pathways

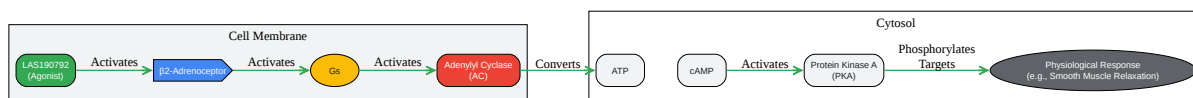
LAS190792 exerts its effects by modulating two distinct signaling pathways:

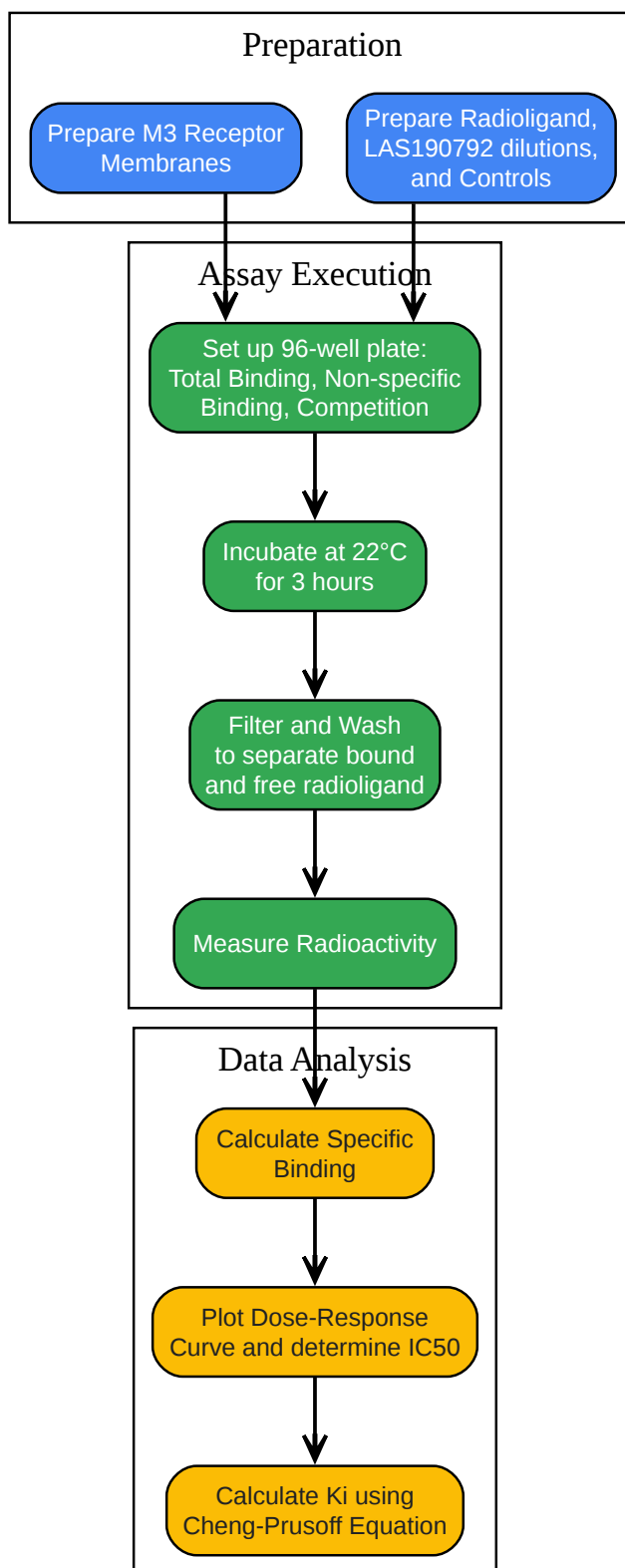
- **Muscarinic M3 Receptor Antagonism:** As an antagonist, **LAS190792** blocks the binding of the endogenous agonist acetylcholine to M3 muscarinic receptors. These receptors are primarily coupled to Gq proteins.[4][5] Inhibition of this pathway prevents the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation, for instance in the airways.[6]
- **β2-Adrenoceptor Agonism:** As an agonist, **LAS190792** activates β2-adrenergic receptors, which are predominantly coupled to Gs proteins.[7][8] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[9] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and other physiological responses.[7] The β2-AR can also couple to Gi proteins, adding another layer of complexity to its signaling.[10]

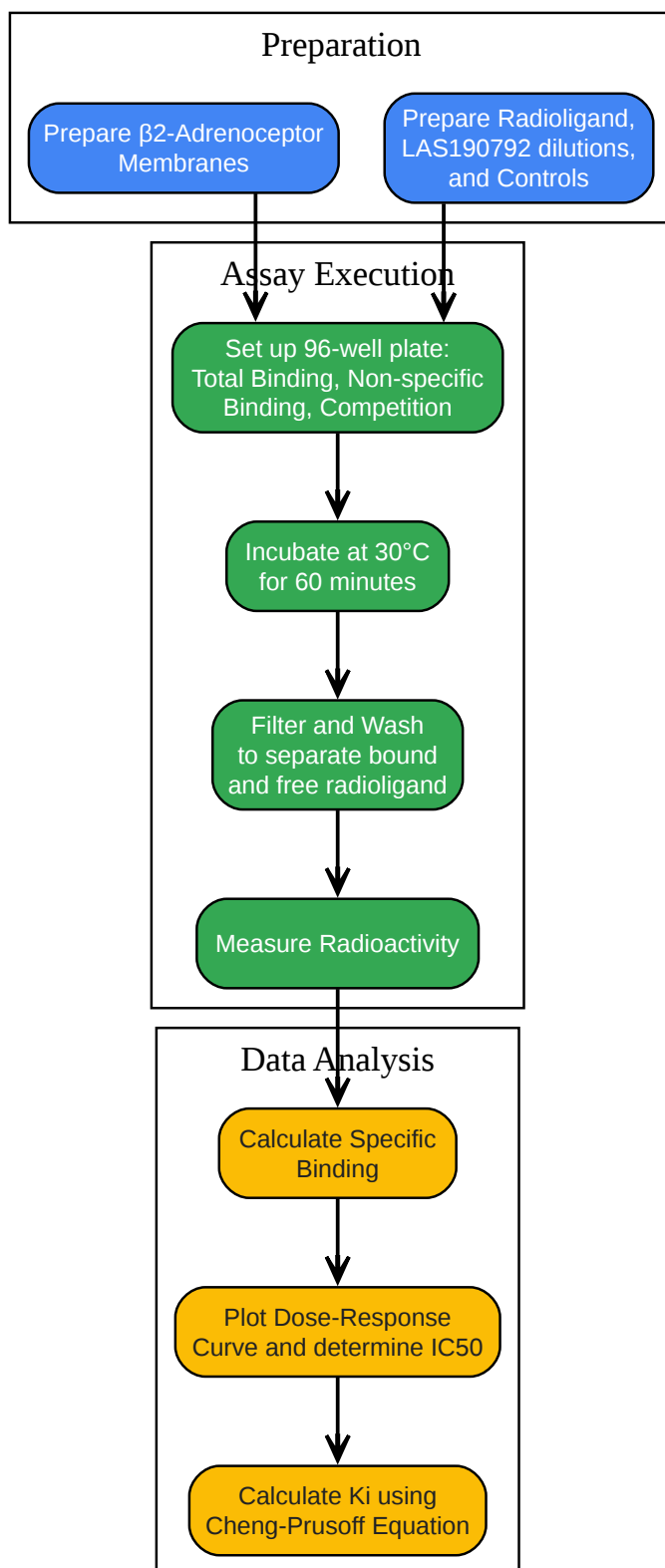


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M3 Receptor Antagonism Pathway







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